Product packaging for H-Phe(4-CF3)-OH(Cat. No.:)

H-Phe(4-CF3)-OH

Cat. No.: B15094127
M. Wt: 269.65 g/mol
InChI Key: GIZOSPMXOKBQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Phe(4-CF3)-OH, also known as 4-Trifluoromethyl-L-phenylalanine, is a non-protected, synthetic amino acid analog with the CAS Number 114926-38-4 . It serves as a crucial building block in peptide science and medicinal chemistry. The compound is characterized by its molecular formula of C10H10F3NO2 and a molecular weight of 233.2 g/mol . A primary research application of this amino acid is its incorporation into peptide chains to enhance their antimicrobial activity, providing a strategy for developing new antimicrobial agents . The trifluoromethyl (CF3) group on the phenyl ring is a key structural feature that influences the peptide's properties, potentially affecting its hydrophobicity, metabolic stability, and interaction with biological targets. This product is offered For Research & Development Use Only and is not intended for diagnostic or human use . Researchers should handle the compound with appropriate personal protective equipment and store it in a cool, dry place, keeping the container tightly closed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClF3NO2 B15094127 H-Phe(4-CF3)-OH

Properties

Molecular Formula

C10H11ClF3NO2

Molecular Weight

269.65 g/mol

IUPAC Name

2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H

InChI Key

GIZOSPMXOKBQIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe(4-CF3)-OH typically involves the introduction of the trifluoromethyl group into the phenylalanine structure. One common method is the direct trifluoromethylation of phenylalanine using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the efficient incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, biocatalytic methods using engineered enzymes have been explored for the selective introduction of the trifluoromethyl group, offering a greener alternative to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

H-Phe(4-CF3)-OH can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted phenylalanine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce difluoromethyl derivatives. Substitution reactions can lead to a variety of substituted phenylalanine compounds with different functional groups.

Scientific Research Applications

Pharmaceutical Development

p-Trifluoromethyl-L-phenylalanine serves as a crucial building block in synthesizing novel pharmaceuticals . Its incorporation allows for the design of drugs that can precisely target specific biological pathways . Fluorinated phenylalanines, in general, are of interest in drug research, and the inclusion of fluorine can improve the biophysical and chemical properties of bioactive molecules . The introduction of fluorine into phenylalanine modulates various properties such as acidity, basicity, hydrophobicity, and reactivity, thereby affecting the bioavailability of the resulting analog .

Biochemical Research

This compound is instrumental in studies focused on protein interactions and enzyme activities, aiding researchers in unraveling complex biological systems . Unnatural amino acids, like p-Trifluoromethyl-L-phenylalanine, are utilized as building blocks and conformational constraints in such investigations .

Material Science

The unique properties of p-Trifluoromethyl-L-phenylalanine make it suitable for developing advanced materials, including polymers with enhanced thermal and chemical resistance .

Fluorine Chemistry

p-Trifluoromethyl-L-phenylalanine plays a vital role in creating fluorinated compounds, which are often more stable and lipophilic . These characteristics are highly desirable in medicinal chemistry applications . The trifluoromethyl group's presence enhances the compound's stability and its ability to interact with biological systems .

Analytical Chemistry

In analytical chemistry, p-Trifluoromethyl-L-phenylalanine is used as a standard in mass spectrometry . It assists in the accurate identification and quantification of amino acids within complex mixtures .

Synthesis of Novel Peptides

p-Trifluoromethyl-L-phenylalanine can be used in the synthesis of novel peptides with modified biological activities . The incorporation of unusual amino acids like gabapentin and baclofen, along with phenylalanine derivatives, can produce tri- and tetrapeptides with potential therapeutic applications .

Viability Assay

Mechanism of Action

The mechanism by which H-Phe(4-CF3)-OH exerts its effects is largely dependent on its incorporation into larger molecular structures. The trifluoromethyl group can influence the electronic properties of the phenyl ring, affecting interactions with molecular targets such as enzymes or receptors. This can lead to changes in binding affinity, specificity, and overall biological activity. The exact pathways involved vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₀H₁₀F₃NO₂ (CAS: 117467-73-9)
  • Molecular Weight : 233.19 g/mol
  • Applications : Used as a building block in peptides to enhance hydrophobicity, metabolic stability, and protein-binding interactions. Evidence suggests its Fmoc-protected derivative (Fmoc-D-Phe(4-CF3)-OH) is employed in designing peptide inhibitors of protein-protein interactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares H-Phe(4-CF3)-OH with structurally related phenylalanine derivatives:

Compound Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound -CF₃ C₁₀H₁₀F₃NO₂ 233.19 117467-73-9 High lipophilicity; strong electron-withdrawing effect; enhances peptide stability .
H-Phe(4-Ac)-OH -COCH₃ C₁₁H₁₃NO₃ 207.23 122555-04-8 Electron-withdrawing acetyl group; moderate hydrophobicity; used in bioconjugation .
Fmoc-Phe(4-F)-OH -F C₂₄H₂₀FNO₄ 405.42 N/A Smaller substituent; increases electronegativity without significant steric hindrance .
Fmoc-Phe(3-Cl)-OH -Cl (meta) C₂₄H₂₀ClNO₄ 421.87 198560-44-0 Chlorine provides moderate electron-withdrawing effects; meta-substitution alters binding orientation .
Fmoc-Phe(4-NO₂)-OH -NO₂ C₂₄H₂₀N₂O₆ 432.43 95753-55-2 Strongly electron-withdrawing; may improve peptide rigidity but reduce solubility .
Fmoc-Phe(4-tBu)-OH -C(CH₃)₃ C₂₈H₂₉NO₄ 455.54 213383-02-9 Bulky tert-butyl group; highly lipophilic; used to mimic hydrophobic protein pockets .

Electronic and Steric Effects

  • Electron-Withdrawing Groups: -CF₃ (this compound) and -NO₂ (Fmoc-Phe(4-NO₂)-OH) deactivate the aromatic ring, reducing electron density. However, -CF₃ is less polarizable than -NO₂, offering balanced hydrophobicity . -F (Fmoc-Phe(4-F)-OH) provides electronegativity with minimal steric bulk, ideal for subtle conformational tuning .
  • For example, -tBu in Fmoc-Phe(4-tBu)-OH is used to mimic steric environments in protein binding sites .

Biological Activity

H-Phe(4-CF3)-OH, a derivative of phenylalanine with a trifluoromethyl group at the para position, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and metabolic disorders. This article synthesizes recent findings on the biological activity of this compound, highlighting its mechanisms of action, potency against various cell lines, and implications for drug development.

Chemical Structure and Properties

The structural formula of this compound is characterized by a phenylalanine backbone with a trifluoromethyl group attached to the aromatic ring. This modification is significant as it influences the compound's lipophilicity and biological interactions.

1. Anti-Cancer Activity

Recent studies have demonstrated that compounds containing the trifluoromethyl moiety exhibit enhanced anti-cancer properties. For instance, a series of isoxazole derivatives were evaluated for their cytotoxic effects on MCF-7 breast cancer cells, revealing that the presence of a CF3 group significantly increased their potency. The lead compound from this series exhibited an IC50 value of 3.09 μM against MCF-7 cells, indicating strong anti-cancer activity compared to its non-trifluoromethylated analogues .

Table 1: Anti-Cancer Activity of Isoxazole Derivatives

Compound IDStructure TypeIC50 (μM)Selectivity (MCF-7/HEK-293)
2gTrifluoromethyl isoxazole3.0930.8-fold
14Non-CF3 analogue19.72Less selective

In addition to direct cytotoxicity, this compound has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and DNA synthesis inhibition. Flow cytometry analysis indicated that treatment with this compound led to significant alterations in cell cycle distribution, promoting G2/M-phase progression while inhibiting S-phase entry .

2. Metabolic Effects

This compound also exhibits potential as an antidiabetic agent. A study synthesized a chiral molecule incorporating this compound, which was found to inhibit key antidiabetic targets effectively. This suggests that this compound may play a role in regulating glucose metabolism and could be explored further for therapeutic applications in diabetes management .

Table 2: Antidiabetic Activity of this compound Derivatives

Compound IDTarget EnzymeIC50 (μM)
S,S,R-5α-Glucosidase0.32
S,S,R-5Dipeptidyl Peptidase IV0.38

The biological activity of this compound can be attributed to several mechanisms:

  • Enhanced Lipophilicity : The trifluoromethyl group increases lipophilicity, facilitating better membrane penetration and bioavailability.
  • Selective Cytotoxicity : Studies indicate preferential toxicity towards cancer cells over normal cells, suggesting a targeted therapeutic window.
  • Cell Cycle Modulation : The compound's ability to induce cell cycle arrest at specific phases enhances its anti-cancer efficacy.

Case Studies

  • MCF-7 Cell Line Study : In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells with minimal impact on normal HEK-293 cells, highlighting its selectivity and potential as a targeted cancer therapy .
  • Antidiabetic Screening : A synthesized derivative containing this compound was tested against various antidiabetic targets, showing promising results that warrant further investigation into its mechanism and efficacy in metabolic disorders .

Q & A

Basic Research Questions

Q. How is H-Phe(4-CF3)-OH synthesized and characterized in academic settings?

  • Methodological Answer : The synthesis typically involves introducing a trifluoromethyl (-CF₃) group at the para position of phenylalanine via electrophilic substitution or coupling reactions. Characterization employs nuclear magnetic resonance (NMR) to confirm substitution patterns (e.g., chemical shifts for CF₃ at δ ~110-120 ppm in 19F^{19}\text{F} NMR) and high-performance liquid chromatography (HPLC) to verify purity (>95%). Stability during synthesis requires inert conditions (argon atmosphere) due to the sensitivity of the CF₃ group to moisture . Storage recommendations (e.g., -20°C for solid, -80°C in solution) align with protocols for similar fluorinated amino acids .

Q. What role does the CF₃ group in this compound play in peptide interactions?

  • Methodological Answer : The CF₃ group enhances hydrophobicity and electron-withdrawing effects, influencing peptide folding and binding affinity. Researchers use circular dichroism (CD) spectroscopy to study conformational changes and isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Comparative studies with non-fluorinated analogs (e.g., H-Phe-OH) are critical to isolate the CF₃ contribution .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?

  • Methodological Answer : Divergent stability reports may arise from differences in buffer systems or temperature. A systematic approach includes:

  • Conducting accelerated stability studies (pH 2–10, 25–60°C) with HPLC monitoring.
  • Validating degradation products via mass spectrometry (MS) to identify hydrolysis or oxidation pathways.
  • Documenting buffer composition and ionic strength to ensure reproducibility, as per guidelines for chemical reporting .

Q. What strategies optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Challenges include steric hindrance from the CF₃ group. Optimization involves:

  • Testing coupling agents (e.g., HATU vs. HBTU) to improve activation efficiency.
  • Adjusting reaction times (2–24 hours) and monitoring by Kaiser test.
  • Using orthogonal protecting groups (e.g., Fmoc for SPPS compatibility) and pre-activating the amino acid to minimize side reactions .

Q. How do structural modifications of this compound impact its bioactivity in receptor-binding studies?

  • Methodological Answer : Structure-activity relationship (SAR) studies require:

  • Synthesizing analogs with varying substituents (e.g., 3-CF₃, 4-NO₂) and comparing binding kinetics via surface plasmon resonance (SPR).
  • Computational modeling (e.g., molecular docking) to predict interactions with target receptors like G-protein-coupled receptors (GPCRs).
  • Cross-referencing bioactivity data with crystallographic databases (e.g., PDB) to validate hypotheses .

Data Analysis & Reproducibility

Q. How should researchers address discrepancies in reported bioactivity values for this compound across studies?

  • Methodological Answer : Discrepancies may stem from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:

  • Performing meta-analyses to identify outliers and normalize data using standardized reference compounds.
  • Replicating experiments under controlled conditions (e.g., CLIA-certified labs) and adhering to ICMJE guidelines for chemical documentation .

Q. What criteria ensure reliable sourcing of this compound for reproducible experiments?

  • Methodological Answer : Prioritize vendors providing:

  • Batch-specific certificates of analysis (CoA) with purity (>98%), CAS number verification, and storage history.
  • Peer-reviewed references for synthesis protocols.
  • Avoid suppliers lacking traceable documentation, as emphasized in source evaluation frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.